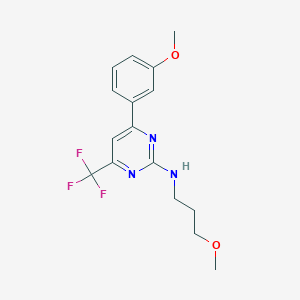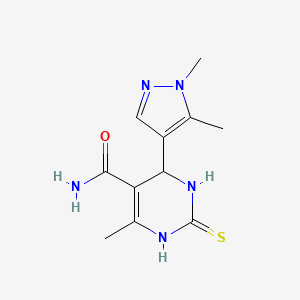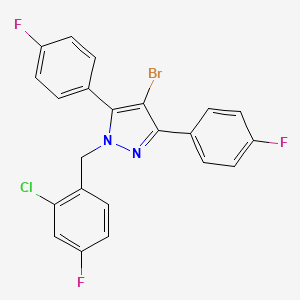
4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with various halogenated benzyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate halogenated benzyl and phenyl hydrazines with a suitable diketone or aldehyde under acidic or basic conditions. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki or Heck coupling reactions can be used to introduce additional aromatic groups.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can serve as a probe for studying biological pathways and interactions involving halogenated aromatic compounds.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The halogenated aromatic groups can engage in halogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The pyrazole core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Brom-4-Chlor-2-fluorbenzol
- 4-Fluorbenzyl bromid
- p-Bromfluorbenzol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 4-Brom-1-(2-Chlor-4-fluorbenzyl)-3,5-bis(4-fluorphenyl)-1H-pyrazol durch seinen mehrfach substituierten Pyrazolkern einzigartig, der eine Vielzahl chemischer Reaktivität und potenzieller Anwendungen bietet. Das Vorhandensein mehrerer Halogenatome verstärkt seine Fähigkeit, an verschiedenen chemischen Reaktionen und Wechselwirkungen teilzunehmen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C22H13BrClF3N2 |
|---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
4-bromo-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H13BrClF3N2/c23-20-21(13-1-6-16(25)7-2-13)28-29(12-15-5-10-18(27)11-19(15)24)22(20)14-3-8-17(26)9-4-14/h1-11H,12H2 |
InChI-Schlüssel |
HWWROTCNPIUFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930482.png)
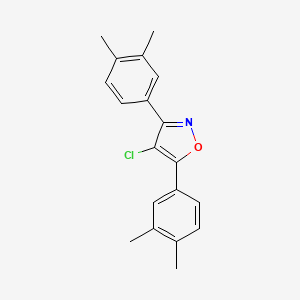
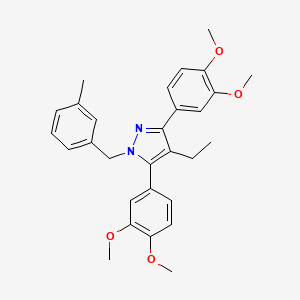
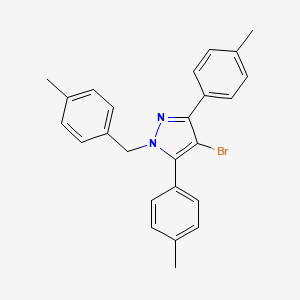
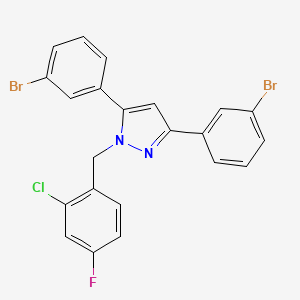
![6-cyclopropyl-3-methyl-1-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930501.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10930509.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930516.png)
![6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930520.png)
![2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10930524.png)
![1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10930545.png)
